![molecular formula C21H16ClN3O3S B2674886 N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide CAS No. 477872-23-4](/img/structure/B2674886.png)
N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis of polyamides and poly(amide-imide)s derived from aromatic dicarboxylic acids and bis(carboxyphthalimide)s highlighted the versatility of amide chemistry. The research demonstrated how nucleophilic displacement reactions can be utilized to create polymers with high thermal stability and solubility in polar aprotic solvents (Saxena et al., 2003).
- Another study focused on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This research underscores the potential of incorporating pyridine into polymers to enhance their solubility, thermal stability, and mechanical properties (Liu et al., 2013).
Chemical Properties and Applications
- Research on aromatic polyamides bearing thiourea and pendant 4-pyridylformylimino groups revealed that these materials exhibit outstanding solubility, thermal stability, and potential for conductivity when blended with polyanilines, suggesting applications in electronic materials (Ravikumar & Saravanan, 2012).
- A study on new polyamides based on pyridine and aromatic diamines described the synthesis and characterization of polymers with inherent viscosities and excellent solubility at room temperature, highlighting their potential for advanced material applications (Faghihi & Mozaffari, 2008).
Molecular Interactions and Structural Analysis
- Research on hydrogen bonding in anticonvulsant enaminones, including molecules with pyridine moieties, provided insights into the importance of molecular interactions in defining the properties of pharmaceutical compounds (Kubicki et al., 2000).
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-chloro-2-methylphenyl)pyrrolo[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-14-12-16(22)9-10-18(14)24-21(26)19-13-15-6-5-11-23-20(15)25(19)29(27,28)17-7-3-2-4-8-17/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXQDMWWHYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2674803.png)

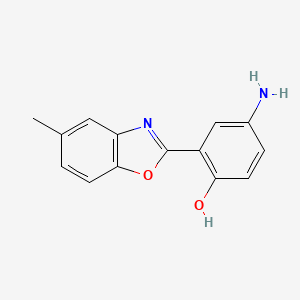
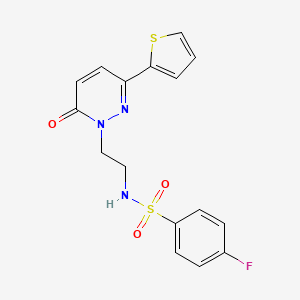
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)

![5-bromo-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2674813.png)
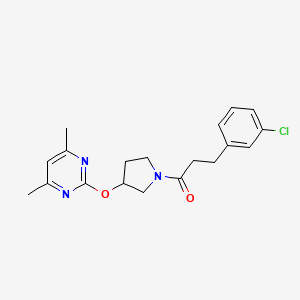
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2674817.png)

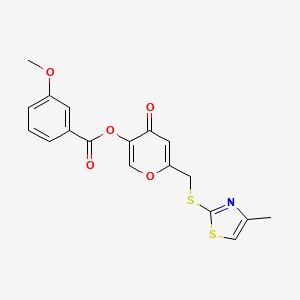
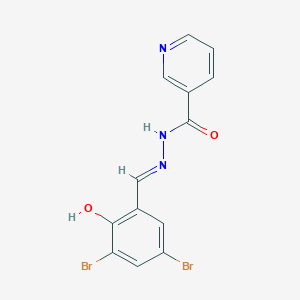
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)
![2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B2674826.png)